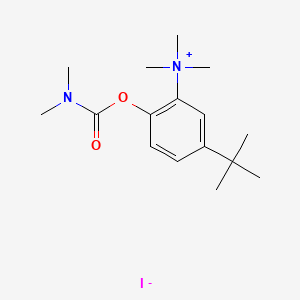

Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide

Description

Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide is a quaternary ammonium salt characterized by a phenyl ring substituted with a bulky tert-butyl group at the 5-position and a dimethylcarbamoyloxy moiety at the 2-position. The trimethylammonium group is directly attached to the phenyl ring, with iodide as the counterion.

Properties

CAS No. |

63981-81-7 |

|---|---|

Molecular Formula |

C16H27IN2O2 |

Molecular Weight |

406.30 g/mol |

IUPAC Name |

[5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C16H27N2O2.HI/c1-16(2,3)12-9-10-14(20-15(19)17(4)5)13(11-12)18(6,7)8;/h9-11H,1-8H3;1H/q+1;/p-1 |

InChI Key |

ZAFFTPYEJOWYJA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The process involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a tertiary amine and an alkyl halide.

Reaction Conditions: The reaction is typically carried out in a solvent such as acetone or ethanol, under reflux conditions. The temperature is maintained between 50-100°C.

Quaternization: The tertiary amine reacts with the alkyl halide to form the quaternary ammonium salt. The reaction is usually complete within a few hours.

Purification: The product is purified by recrystallization or column chromatography to obtain the pure quaternary ammonium compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in large reactors.

Continuous Monitoring: The reaction conditions are continuously monitored to ensure optimal yield and purity.

Automated Purification: Advanced purification techniques such as automated column chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in a polar solvent such as water or ethanol.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reaction is carried out at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and others are used under controlled conditions.

Major Products

The major products formed from these reactions include substituted ammonium compounds, alkenes, and various oxidized or reduced derivatives.

Scientific Research Applications

Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and elimination reactions.

Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.

Medicine: Research is ongoing to explore its potential use as a pharmaceutical agent, particularly in the treatment of infections.

Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This mechanism is particularly effective against bacteria and other microorganisms.

Comparison with Similar Compounds

Ammonium, (N-(2-isopropyl-4-dimethylcarbamoyloxy)phenyl)trimethyl-, iodide ()

- Substituents :

- 2-isopropyl group (less bulky than tert-butyl)

- 4-dimethylcarbamoyloxy group (similar to the target’s 2-position carbamate).

- Toxicity: Subcutaneous LDLo in rats: 200 µg/kg, indicating high acute toxicity .

Ammonium, ((5-dimethylcarbamoyloxy-2-methyl)phenyl)trimethyl-, iodide ()

- Substituents :

- 2-methyl group (smaller than tert-butyl)

- 5-dimethylcarbamoyloxy group (positional isomer of the target compound).

- Key Differences: The methyl group at the 2-position may reduce steric effects, allowing better interaction with biological targets. No toxicity data available, but positional changes in carbamoyloxy groups often alter metabolic stability .

Trimethyl-[4-[4-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium iodide ()

- Substituents :

- 4-(methylcarbamoyloxy)phenyl group (methyl instead of dimethyl carbamate).

- Butan-2-yl chain linking the phenyl ring to the ammonium group.

- Methylcarbamate (vs. dimethyl) may reduce enzymatic hydrolysis resistance .

Analogues with Varied Carbamate and Aromatic Substituents

Ammonium, (4-(3-hydroxyphenyl)-sec-butyl)trimethyl-, iodide, methylcarbamate ()

- Substituents :

- 3-hydroxyphenyl group (polar vs. tert-butyl’s hydrophobicity).

- Methylcarbamate (smaller than dimethylcarbamoyloxy).

- Key Differences :

Trimethyl-[2-(phenylcarbamoyloxy)ethyl]azanium iodide ()

- Substituents :

- Phenylcarbamoyloxy group (bulkier aromatic substituent).

- Ethyl linker between carbamate and ammonium.

- Key Differences: The phenylcarbamoyloxy group may increase binding affinity to aromatic receptors but reduce metabolic stability.

Toxicity and Structure-Activity Relationships (SAR)

Key Observations :

- Steric Effects : Bulky substituents like tert-butyl (target) or isopropyl () may reduce toxicity by limiting interaction with off-target receptors.

- Carbamate Type : Dimethylcarbamoyloxy groups (target, –7) resist hydrolysis better than methylcarbamates (), prolonging biological activity.

- Substituent Position : 2-position carbamates (target) may enhance target specificity compared to 4-position analogs ().

Biological Activity

Ammonium, (5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl)trimethyl-, iodide, with the CAS number 63981-81-7, is a quaternary ammonium compound characterized by its unique chemical structure and potential biological activities. Its molecular formula is , and it has a molecular weight of 406.30 g/mol. This compound is primarily utilized in research settings and is not intended for therapeutic applications.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H27IN2O2 |

| Molecular Weight | 406.30 g/mol |

| IUPAC Name | [5-tert-butyl-2-(dimethylcarbamoyloxy)phenyl]-trimethylazanium; iodide |

| InChI Key | ZAFFTPYEJOWYJA-UHFFFAOYSA-M |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that quaternary ammonium compounds can influence cell signaling pathways, including those involved in apoptosis, inflammation, and cellular proliferation.

Case Studies and Research Findings

- Cell Proliferation Inhibition : A study conducted on human cancer cell lines demonstrated that compounds similar to ammonium iodide can inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy .

- Antimicrobial Activity : Another research highlighted the antimicrobial properties of quaternary ammonium compounds, noting their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its toxicological profile. The RTECS database indicates potential toxicity, emphasizing the need for careful handling during research applications .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this quaternary ammonium iodide?

- Synthesis : A modified Grignard reaction can be employed, involving tert-butyl-o-tolyl ketone intermediates and subsequent alkylation with methyl iodide under anhydrous conditions. Catalytic tetrabutylammonium iodide (0.1–0.5 mol%) may enhance reaction efficiency in polar aprotic solvents like THF .

- Characterization : Use /-NMR to confirm substitution patterns (e.g., δ 1.20 ppm for tert-butyl groups) and IR spectroscopy to verify carbamoyloxy C=O stretches (~1700 cm). Melting point analysis (e.g., ~94–95°C under reduced pressure) and elemental analysis (C, H, N) ensure purity .

Q. How should researchers handle and store this compound to ensure stability?

- Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent iodide dissociation or hydrolysis. Pre-dry solvents (e.g., molecular sieves for THF) to avoid moisture-induced degradation. Monitor purity via HPLC with UV detection (λ = 254 nm) before critical experiments .

Advanced Research Questions

Q. What experimental designs are suitable for studying its environmental degradation pathways?

- Conduct photolysis/hydrolysis studies under simulated environmental conditions (pH 4–9, UV light). Use HPLC-MS to identify degradation products (e.g., tert-butylphenol derivatives) and quantify half-lives. Include abiotic/biotic controls (e.g., soil microcosms) to assess microbial contributions .

- Data Analysis : Apply first-order kinetics models to degradation rates. Cross-validate with -radiolabeling to trace metabolite distribution in environmental compartments .

Q. How can computational modeling predict its molecular interactions with biological targets?

- Perform density functional theory (DFT) calculations to map electrostatic potentials and H-bonding sites on the carbamoyloxy group. Molecular dynamics (MD) simulations in lipid bilayers can assess membrane permeability, while docking studies (AutoDock Vina) predict binding affinities to acetylcholinesterase-like targets .

- Validation : Compare computed dipole moments and LogP values with experimental data (e.g., HPLC-derived LogP) to refine force-field parameters .

Q. What advanced techniques resolve contradictions in reported toxicity mechanisms?

- Use in vitro assays (e.g., mitochondrial membrane potential depolarization in HEK293 cells) paired with metabolomics (LC-QTOF-MS) to differentiate oxidative stress vs. ion channel disruption. Dose-response curves (EC) should be statistically validated using Hill slope models .

- Contradiction Mitigation : Replicate studies under standardized OECD guidelines (e.g., Test No. 423) with positive/negative controls to isolate compound-specific effects .

Q. How can researchers design stability studies for long-term storage formulations?

- Apply a split-plot design with temperature (–20°C, 4°C, 25°C), humidity (0%, 60%), and light exposure as factors. Analyze degradation via accelerated stability testing (40°C/75% RH for 6 months) and monitor iodide release via ion chromatography .

Q. What methodologies elucidate its interaction with biological macromolecules?

- Surface plasmon resonance (SPR) quantifies binding kinetics to serum albumin (KD, k/k). Cryo-EM or X-ray crystallography (if crystalline) resolves structural interactions at sub-Å resolution. Pair with circular dichroism (CD) to track conformational changes in proteins .

Methodological Resources

- Synthetic Protocols : Grignard alkylation (), catalytic phase-transfer conditions ( ).

- Environmental Fate : INCHEMBIOL project frameworks for abiotic/biotic transformations ().

- Computational Tools : Gaussian 16 for DFT, GROMACS for MD ( ).

- Toxicity Assays : OECD guidelines for in vitro/in vivo testing ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.